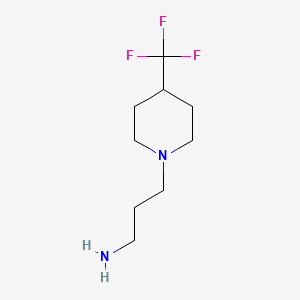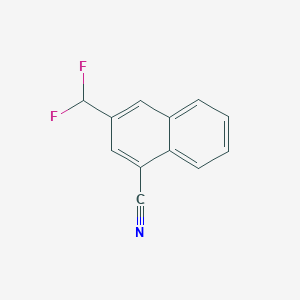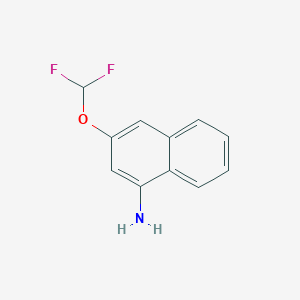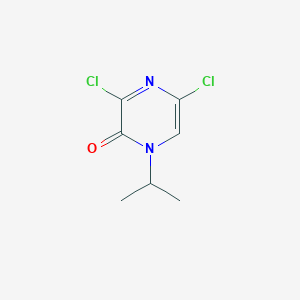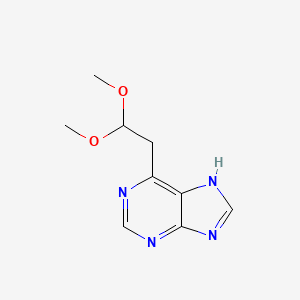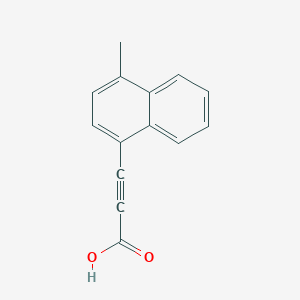
3-Benzyl-1,2-oxazole-5-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Benzyl-1,2-oxazole-5-carboxylic acid is a heterocyclic compound that features an oxazole ring, which is a five-membered ring containing both oxygen and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Benzyl-1,2-oxazole-5-carboxylic acid can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the Robinson-Gabriel synthesis is a classic method that involves the dehydration of 2-acylaminoketones . Another method is the Fischer oxazole synthesis, which utilizes cyanohydrins and aldehydes . Additionally, electrochemical synthesis has been explored, where an acyloxyphosphonium ion is generated as a key intermediate via anodic oxidation, followed by nucleophilic substitution and cycloaddition with isocyanide .
Industrial Production Methods: Industrial production of this compound may involve the use of scalable and eco-friendly catalytic systems. Magnetic nanocatalysts have been reported for the synthesis of various oxazole derivatives, offering high stability and easy separation from reaction mixtures using an external magnet .
Chemical Reactions Analysis
Types of Reactions: 3-Benzyl-1,2-oxazole-5-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound’s oxazole ring makes it susceptible to nucleophilic attack, leading to fragmentation of the carboxamide bond .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. For example, the use of aqueous hydrogen peroxide (H₂O₂) and ethanol in the presence of titanium tetraisopropoxide (TTIP) as a catalyst has been reported for the synthesis of benzoxazole derivatives .
Major Products: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For instance, nucleophilic substitution reactions can lead to the formation of various substituted oxazole derivatives .
Scientific Research Applications
3-Benzyl-1,2-oxazole-5-carboxylic acid has a wide range of applications in scientific research. In medicinal chemistry, oxazole derivatives have been extensively studied for their biological activities, including antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory properties . The compound is also used as an intermediate in the synthesis of new chemical entities with potential therapeutic applications . Additionally, oxazole derivatives are valuable in material science for the development of advanced materials with unique properties .
Mechanism of Action
The mechanism of action of 3-Benzyl-1,2-oxazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The oxazole ring’s electron density can be delocalized, making the compound susceptible to nucleophilic attack . This property allows the compound to interact with various biological targets, leading to its diverse biological activities.
Comparison with Similar Compounds
3-Benzyl-1,2-oxazole-5-carboxylic acid can be compared with other similar compounds, such as isoxazole, thiazole, benzoxazole, oxazoline, and oxazolidine . Each of these compounds features a five-membered ring with different heteroatoms or substitution patterns, leading to unique chemical and biological properties. For example, isoxazole has the nitrogen atom in position 2, while thiazole has sulfur instead of oxygen . Benzoxazole is fused to a benzene ring, and oxazoline and oxazolidine have reduced double bonds . The unique structure of this compound, with its benzyl group and carboxylic acid functionality, distinguishes it from these related compounds and contributes to its specific applications and reactivity.
Properties
Molecular Formula |
C11H9NO3 |
|---|---|
Molecular Weight |
203.19 g/mol |
IUPAC Name |
3-benzyl-1,2-oxazole-5-carboxylic acid |
InChI |
InChI=1S/C11H9NO3/c13-11(14)10-7-9(12-15-10)6-8-4-2-1-3-5-8/h1-5,7H,6H2,(H,13,14) |
InChI Key |
IPUHHWUHLJMZIB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC2=NOC(=C2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


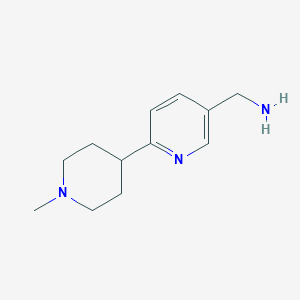
![N,N-Dimethyl-8-azaspiro[4.5]decane-2-carboxamide](/img/structure/B11894534.png)
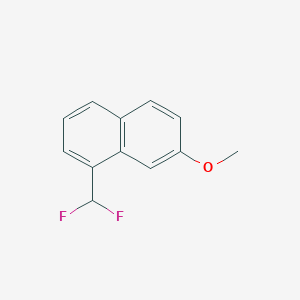



![7-nitro-5H-pyrrolo[3,2-d]pyrimidine-4-carboxylic acid](/img/structure/B11894554.png)

